molecular formula C7H15NO B1266895 (1-Ethylpyrrolidin-2-yl)methanol CAS No. 3433-34-9

(1-Ethylpyrrolidin-2-yl)methanol

Cat. No. B1266895
CAS RN: 3433-34-9
M. Wt: 129.2 g/mol
InChI Key: GHQCZUMSSZNLJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (1-Ethylpyrrolidin-2-yl)methanol and related compounds involves multiple steps, starting from cyclic sulfonamide precursors. These precursors are prepared via stereoselective intramolecular Heck reactions followed by double reduction to yield the target molecules. For instance, the double reduction of cyclic sulfonamides has been used for synthesizing similar compounds, demonstrating the versatility of this approach in constructing such molecules efficiently (Evans et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to (1-Ethylpyrrolidin-2-yl)methanol reveals symmetrical molecules with significant intramolecular hydrogen bonding, contributing to their stability. For example, the crystal structure of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol shows a planar molecule with moderate intramolecular hydrogen bonds, indicative of the importance of these interactions in stabilizing the molecule's structure (Percino et al., 2005).

Chemical Reactions and Properties

(1-Ethylpyrrolidin-2-yl)methanol participates in various chemical reactions, including catalytic asymmetric additions and cyclizations. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has shown excellent results in catalytic asymmetric additions of organozinc reagents to aldehydes, achieving high enantioselectivity (Wang et al., 2008). This highlights the compound's role in facilitating reactions that produce chiral molecules.

Physical Properties Analysis

The physical properties of (1-Ethylpyrrolidin-2-yl)methanol and related compounds, such as solubility, melting point, and boiling point, are crucial for their application in synthesis. While specific data for (1-Ethylpyrrolidin-2-yl)methanol is not directly mentioned, related studies emphasize the importance of understanding these properties for effective application in synthetic processes.

Chemical Properties Analysis

The chemical properties, including reactivity ratios and behavior in various chemical environments, are vital for the effective use of (1-Ethylpyrrolidin-2-yl)methanol in synthesis. For example, studies on related compounds, such as 3,3-di(ethoxycarbonyl)-1-vinylpyrrolidin-2-one, provide insights into their reactivity, which is crucial for polymerization reactions and the development of materials with specific characteristics (Bencini et al., 2005).

Scientific Research Applications

Catalytic Applications

(1-Ethylpyrrolidin-2-yl)methanol has been studied in the context of catalysis. For example, it is used in iridium-catalyzed direct C-C coupling processes. This process, involving methanol and allenes, generates higher alcohols with all-carbon quaternary centers, representing a novel method for methanol hydrohydroxymethylation (Moran et al., 2011).

Synthesis and Chemical Analysis

In synthetic chemistry, this compound is integral in processes like the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine, achieved through the double reduction of cyclic sulfonamide precursors (Evans, 2007). Additionally, it is involved in the chiral catalysis and asymmetric autocatalysis for enantioselective additions of organozinc reagents (Soai & Shibata, 1997).

Molecular and Structural Analysis

(1-Ethylpyrrolidin-2-yl)methanol has been used in the study of molecular and crystalline structures, such as in the synthesis and characterization of compounds like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol (Percino et al., 2005).

Electro-Optic Materials

In the field of electro-optic materials, derivatives of this compound have been synthesized for use in nonlinear optical/electro-optic multilayers, contributing to advancements in electro-optic technology (Facchetti et al., 2003).

Pharmaceutical Analysis

Although you requested to exclude drug-related uses, it's worth noting that in pharmaceutical analysis, this compound has been referenced, particularly in methodologies for determining impurities in pharmaceuticals (Agbaba et al., 1999).

Safety And Hazards

The safety data sheet (MSDS) for “(1-Ethylpyrrolidin-2-yl)methanol” can be found online . It’s important to refer to this document for detailed safety and hazard information.

Future Directions

The pyrrolidine ring, which is a part of “(1-Ethylpyrrolidin-2-yl)methanol”, is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that “(1-Ethylpyrrolidin-2-yl)methanol” and similar compounds could have potential applications in drug discovery and development .

properties

IUPAC Name

(1-ethylpyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-8-5-3-4-7(8)6-9/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQCZUMSSZNLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293319
Record name (1-ethylpyrrolidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethylpyrrolidin-2-yl)methanol

CAS RN

3433-34-9
Record name 3433-34-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88612
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-ethylpyrrolidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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